

Application Notes: 2-Phenoxynicotinonitrile as a Versatile Building Block for Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 2-Phenoxynicotinonitrile

Cat. No.: B077824

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Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of **2-phenoxynicotinonitrile** as a strategic building block in pharmaceutical synthesis. We delve into its synthesis, key chemical transformations, and its application in constructing scaffolds relevant to modern therapeutic targets. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the experimental choices. This document serves as a practical resource for leveraging the unique chemical attributes of **2-phenoxynicotinonitrile** in drug discovery programs.

Introduction: The Strategic Value of the 2-Phenoxynicotinonitrile Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.^[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of drug design. When substituted with a phenoxy group at the 2-position and a nitrile at the 3-position, the resulting molecule, **2-phenoxynicotinonitrile**, becomes a highly versatile and valuable intermediate.

The strategic importance of this building block lies in the orthogonal reactivity of its functional groups:

- **The Nitrile Group:** A versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or participate in cyclization reactions to form fused heterocyclic systems. The nitrile moiety itself is found in numerous pharmaceuticals and can act as a bioisostere for other functional groups or engage in key binding interactions.
- **The Phenoxy Group:** This ether linkage provides a balance of lipophilicity and metabolic stability. The phenyl ring offers a vector for further substitution to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.
- **The Pyridine Ring:** The nitrogen atom influences the molecule's pKa, solubility, and potential for hydrogen bonding. The electronic arrangement, with an electron-withdrawing cyano group, activates the pyridine ring for specific transformations.

This guide will detail the synthesis of **2-phenoxy nicotinonitrile** and provide validated protocols for its conversion into key pharmaceutical precursors, highlighting its potential in developing novel therapeutics, particularly in the areas of anti-inflammatory and metabolic diseases.

Physicochemical Properties

A clear understanding of the physical properties of a building block is critical for experimental design, including solvent selection, reaction setup, and purification strategies.

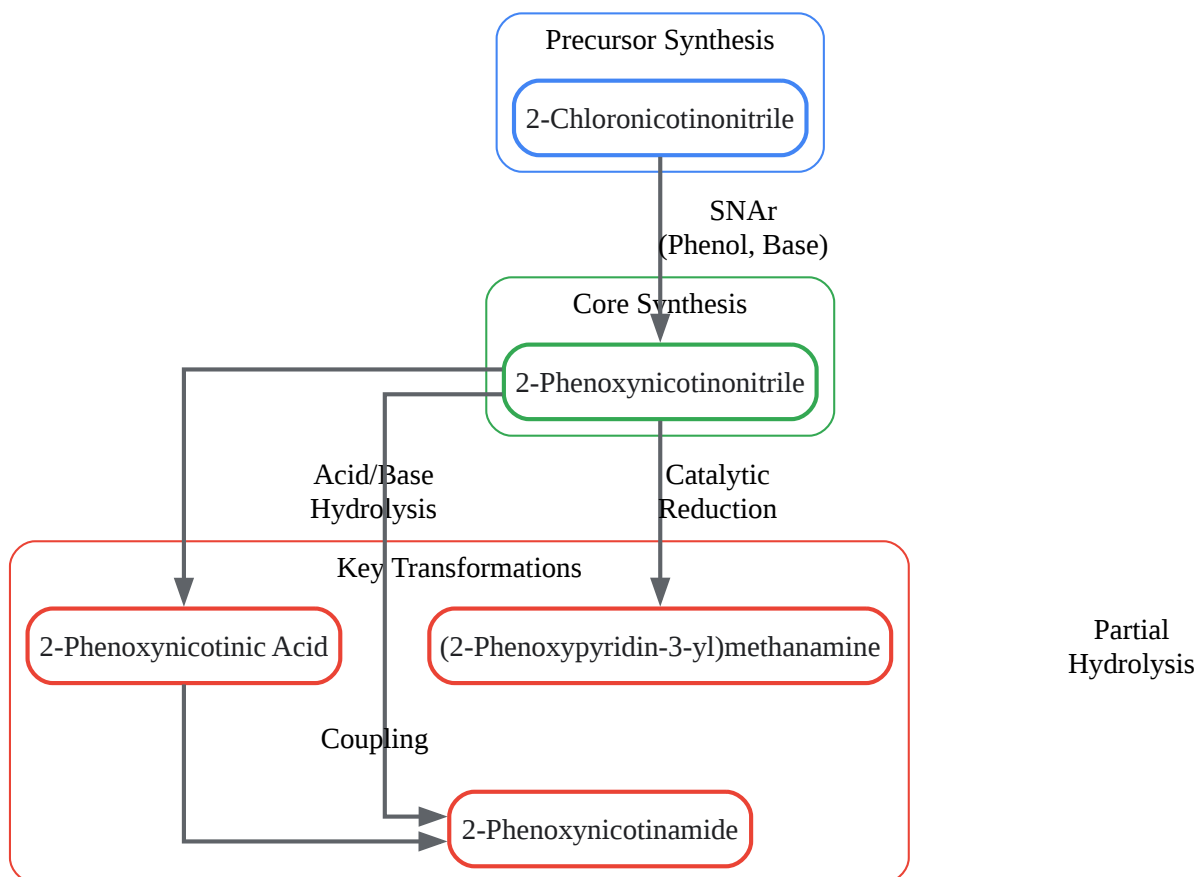
Property	Value	Source
IUPAC Name	2-phenoxy pyridine-3-carbonitrile	BOC Sciences[2]
Synonyms	2-Phenoxy pyridine-3-carbonitrile, 3-Cyano-2-phenoxy pyridine	BOC Sciences[2]
CAS Number	14178-15-5	Sigma-Aldrich
Molecular Formula	C ₁₂ H ₈ N ₂ O	BOC Sciences[2]
Molecular Weight	196.21 g/mol	Sigma-Aldrich
Appearance	White to off-white solid	---
Purity	≥95% (typical)	Sigma-Aldrich

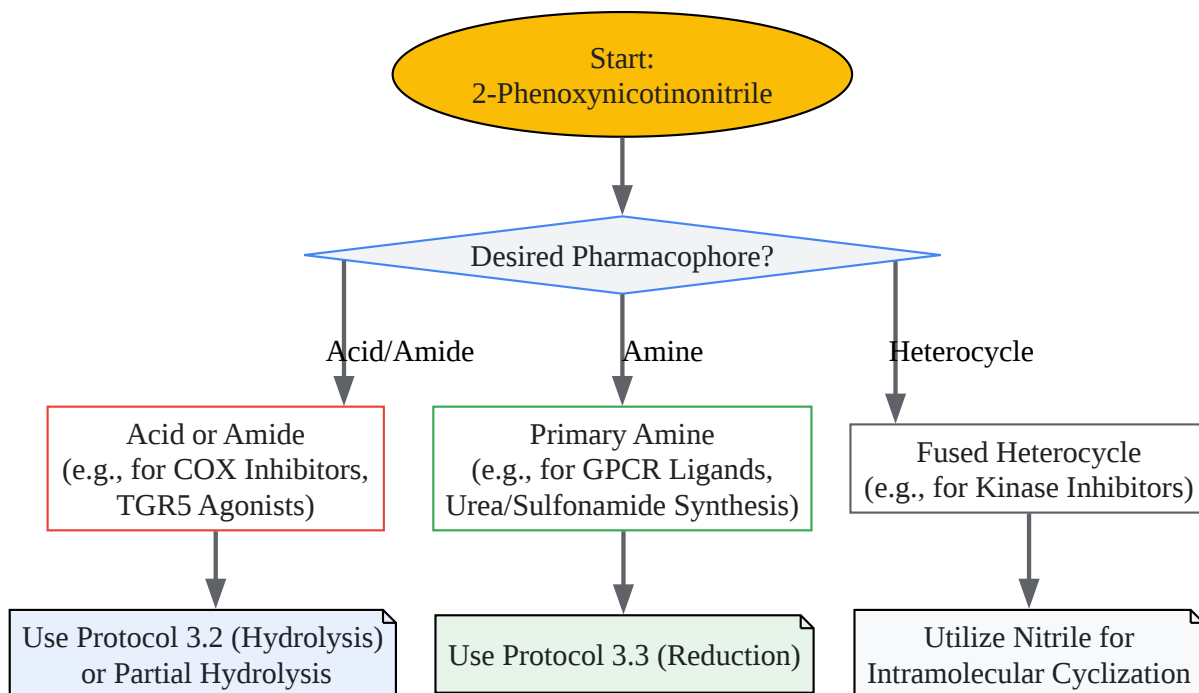
Synthesis and Key Transformations

The following sections provide detailed protocols for the synthesis of **2-phenoxy nicotinonitrile** and its subsequent conversion into valuable pharmaceutical intermediates. The logic behind the choice of reagents and conditions is explained to empower the researcher to adapt and troubleshoot these methods.

Workflow Overview

The overall synthetic strategy involves the preparation of an activated pyridine precursor, followed by nucleophilic substitution to install the phenoxy group. The resulting **2-phenoxy nicotinonitrile** can then be elaborated via several key pathways.





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References

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